molecular formula C13H15N3O2S B2511012 Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 123629-47-0

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2511012
CAS No.: 123629-47-0
M. Wt: 277.34
InChI Key: JPYRFQAGJBOJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and thiourea. The reaction conditions include heating the reactants in an acidic medium, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrimidine ring is a key structural component in many pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is structurally similar but has different substituents on the phenyl ring.

  • 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a phenyl group instead of a pyridinyl group.

Uniqueness: Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substituents and the presence of the pyridinyl group, which can impart different chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

ethyl 6-methyl-4-pyridin-3-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-18-12(17)10-8(2)15-13(19)16-11(10)9-5-4-6-14-7-9/h4-7,11H,3H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYRFQAGJBOJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.